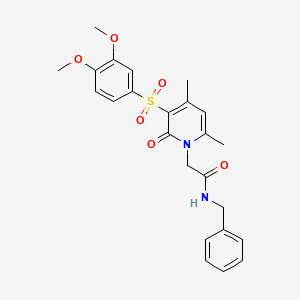
N-benzyl-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimalarial and COVID-19 Potential
A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, highlighting their in vitro antimalarial activity. These derivatives, including compounds structurally related to N-benzyl-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, exhibited potent antimalarial properties and were also studied for their potential against COVID-19 using molecular docking methods (Fahim & Ismael, 2021).
Enzyme Inhibitory Activities
Research conducted on new sulfonamides incorporating benzodioxane and acetamide moieties indicated significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests potential therapeutic applications in areas where enzyme inhibition is beneficial (Abbasi et al., 2019).
Ultrasonic-Assisted Synthesis
A study showcased the use of ultrasonication in the synthesis of N-substituted 2-pyridone derivatives, demonstrating that this method is more efficient than conventional methods. This could have implications for the eco-friendly and efficient synthesis of similar compounds (Almarhoon et al., 2020).
Antibacterial and Antifungal Properties
Compounds structurally related to N-benzyl-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide have been synthesized and shown to possess notable antibacterial and antifungal activities, indicating potential uses in treating infections (Nafeesa et al., 2017).
VEGFR-2 Inhibition and Anticancer Potential
Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, closely related to the chemical structure , were found to inhibit vascular endothelial growth factor receptor (VEGFR)-2. This suggests potential applications in cancer therapy, particularly in targeting angiogenesis (Ghorab et al., 2016).
properties
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-16-12-17(2)26(15-22(27)25-14-18-8-6-5-7-9-18)24(28)23(16)33(29,30)19-10-11-20(31-3)21(13-19)32-4/h5-13H,14-15H2,1-4H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZLRWXNCIIXOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)
![2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B2360254.png)

![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)
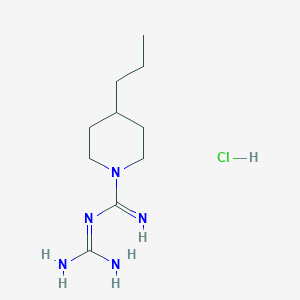
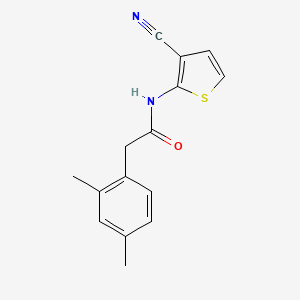
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2360261.png)
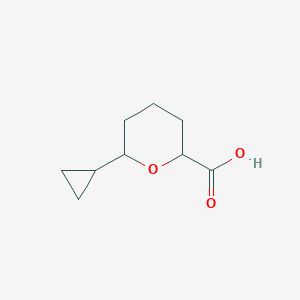
![N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride](/img/structure/B2360267.png)

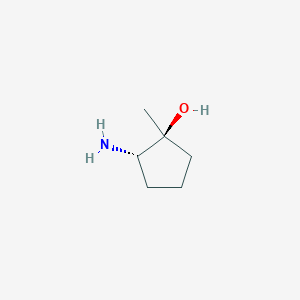

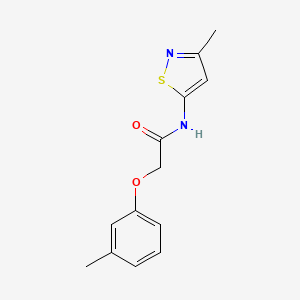
![N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2360276.png)